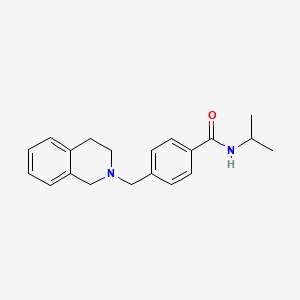
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide, also known as DIBO, is a small molecule inhibitor that has been widely used in scientific research. DIBO has been found to have a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities.
作用機序
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide is not fully understood, but it is believed to act by inhibiting the activation of the NF-κB pathway. This compound has been shown to bind to the Cys38 residue of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, this compound has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. This compound has also been found to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide is its specificity for the NF-κB pathway. This makes it a useful tool for studying the role of this pathway in various biological processes. However, this compound has some limitations, including its relatively low potency and the fact that it can be toxic at high concentrations.
将来の方向性
There are several potential future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, the use of this compound as a tool to study the role of the NF-κB pathway in various biological processes is likely to continue to be an important area of research.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been extensively used in scientific research. This compound has a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities. Its specificity for the NF-κB pathway makes it a useful tool for studying the role of this pathway in various biological processes. Future research on this compound is likely to focus on the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of its potential therapeutic applications.
合成法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide involves a multi-step process that includes the preparation of several intermediates. The first step involves the preparation of 3,4-dihydroisoquinoline, which is then reacted with formaldehyde and an amine to form the key intermediate, 3,4-dihydro-2(1H)-isoquinolinylmethylamine. This intermediate is then reacted with N-isopropylbenzamide to form this compound.
科学的研究の応用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isopropylbenzamide has been extensively used in scientific research as a tool to study various biological processes. One of the most significant applications of this compound is its use as an inhibitor of the NF-κB pathway. The NF-κB pathway is a key regulator of inflammation and immune responses, and this compound has been shown to inhibit the activation of this pathway in various cell types.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(2)21-20(23)18-9-7-16(8-10-18)13-22-12-11-17-5-3-4-6-19(17)14-22/h3-10,15H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXWNFBXYTVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

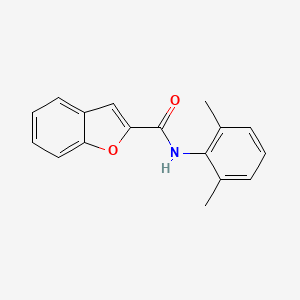

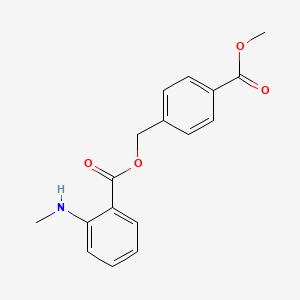
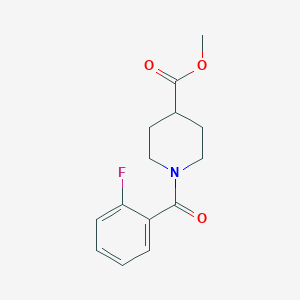
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
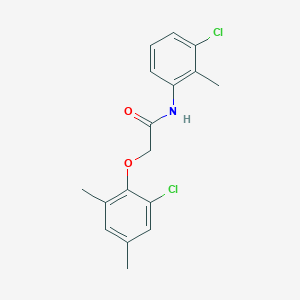
![4-methyl-6,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5865183.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5865215.png)
![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)